molecular formula C3H3BrClNO B2645613 5-Bromo-1,3-oxazole hydrochloride CAS No. 1955557-64-8

5-Bromo-1,3-oxazole hydrochloride

Cat. No.: B2645613
CAS No.: 1955557-64-8
M. Wt: 184.42
InChI Key: YZVVRNDGVBWGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,3-oxazole hydrochloride is a heterocyclic organic compound with the molecular formula C3H3BrClNO. It is a derivative of oxazole, a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3-oxazole hydrochloride typically involves the bromination of 1,3-oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,3-oxazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxazoles, oxazolines, and other heterocyclic compounds with potential biological activities .

Scientific Research Applications

5-Bromo-1,3-oxazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-oxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

  • 5-Chloro-1,3-oxazole hydrochloride
  • 5-Iodo-1,3-oxazole hydrochloride
  • 5-Fluoro-1,3-oxazole hydrochloride

Comparison: 5-Bromo-1,3-oxazole hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-bromo-1,3-oxazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNO.ClH/c4-3-1-5-2-6-3;/h1-2H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVVRNDGVBWGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955557-64-8
Record name 5-bromo-1,3-oxazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.